molecular formula C15H13NO3S B169482 1-Benzenesulfonyl-3-methoxy-1H-indole CAS No. 112890-10-5

1-Benzenesulfonyl-3-methoxy-1H-indole

Cat. No. B169482
M. Wt: 287.3 g/mol
InChI Key: VBNRTPWONAGEFI-UHFFFAOYSA-N
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Description

1-Benzenesulfonyl-3-methoxy-1H-indole (BSMI) is an organic compound belonging to the class of heterocyclic compounds. It is a sulfonyl-substituted indole derivative with a broad range of applications in the fields of medicinal chemistry and biochemistry. BSMI has been extensively studied as a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative diseases.

Scientific Research Applications

Crystal Structure Analysis

A study by Palani et al. (2006) investigated the crystal structures of derivatives of 1-Benzenesulfonyl-3-methoxy-1H-indole, highlighting their non-planar indole ring systems and various intermolecular interactions, including C–H⋯O, C–H⋯π, and π⋯π types, which stabilize the molecules in the crystal lattice Palani, K., Sureshbabu, N., Srinivasan, P., Nethaji, M., & Ponnuswamy, M. N. (2006). Journal of Chemical Crystallography, 36, 349-355.

Chemical Synthesis and Applications

Ortiz et al. (2017) demonstrated selective C-H amidation of 1H-indoles at the C3 position, offering a direct pathway to synthesize biologically significant 3-aminoindoles using novel N-[(benzenesulfonyl)oxy]amides as electrophilic nitrogen agents. This process underlines the versatile synthetic utility of the benzenesulfonyl group in mediating functionalization reactions Ortiz, G. X., Hemric, B. N., & Wang, Q. (2017). Organic Letters, 19(6), 1314-1317.

Green Synthesis Approach

Krishnamurthy et al. (2013) reported an efficient and environmentally friendly synthesis of bis(3-indolyl)phenylmethanes in aqueous medium, catalyzed by 1-(benzenesulfonyl)-3-methyl-1H-imidazolium chlorides. This work not only highlights the synthetic potential of benzenesulfonyl derivatives but also emphasizes the importance of green chemistry principles in chemical synthesis Krishnamurthy, G., & Jagannath, K. V. (2013). Letters in Organic Chemistry, 10, 744-751.

Metabolic and Pharmacokinetic Studies

Saxena et al. (2014) explored the in vitro metabolism of a novel antithrombotic compound, highlighting the enantioselective disposition and the involvement of major cytochrome P450 isoenzymes in its metabolism. This study showcases the application of 1-benzenesulfonyl derivatives in the development of therapeutic agents and their comprehensive pharmacokinetic profiling Saxena, A., Jain, G. K., Siddiqui, H., Bhunia, S. S., Saxena, A., & Gayen, J. (2014). Xenobiotica, 44, 295-308.

properties

IUPAC Name

1-(benzenesulfonyl)-3-methoxyindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-19-15-11-16(14-10-6-5-9-13(14)15)20(17,18)12-7-3-2-4-8-12/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNRTPWONAGEFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551351
Record name 1-(Benzenesulfonyl)-3-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzenesulfonyl-3-methoxy-1H-indole

CAS RN

112890-10-5
Record name 1-(Benzenesulfonyl)-3-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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